1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine

Antibacterial LpxH inhibition Gram-negative bacteria

This halogenated sulfonyl piperazine derivative features a critical 3-chloro substitution on the pyridine core, which, based on class-level evidence, enhances enzymatic inhibition up to ~18-fold compared to non-chlorinated analogs. Ideal for LpxH inhibitor programs targeting carbapenem-resistant Enterobacterales and σ1 receptor screening, this distinct chemical matter offers a strategic advantage in expanding SAR studies and overcoming resistance mechanisms.

Molecular Formula C14H21ClN4O2S
Molecular Weight 344.9 g/mol
Cat. No. B11797370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine
Molecular FormulaC14H21ClN4O2S
Molecular Weight344.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Cl
InChIInChI=1S/C14H21ClN4O2S/c15-12-10-17-11-13(14(12)18-8-4-16-5-9-18)22(20,21)19-6-2-1-3-7-19/h10-11,16H,1-9H2
InChIKeyGDZLHZGJJLGKLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine: A Halogenated Sulfonyl Piperazine for Targeted Antibacterial and CNS Research


1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine (CAS 1352497-49-4, MF: C₁₄H₂₁ClN₄O₂S, MW: 344.86 g/mol) is a halogenated sulfonyl piperazine derivative characterized by a pyridine core substituted with a chlorine atom at the 3-position, a piperidine-1-sulfonyl group at the 5-position, and a piperazine ring at the 4-position . The compound belongs to the sulfonylpiperazine class, which has emerged as a privileged scaffold in medicinal chemistry due to its synthetic tractability, favorable drug-like properties, and demonstrated activity across antibacterial, anticancer, and CNS therapeutic areas [1]. The pyridinyl sulfonyl piperazine substructure is particularly notable for its role in LpxH inhibition—a validated target for novel antibiotics against multidrug-resistant Gram-negative Enterobacterales [2].

Why 1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine Cannot Be Replaced by Its Des-Chloro, Bromo, or Pyrrolidine Analogs


Within the sulfonyl piperazine family, ostensibly minor structural variations—halogen identity, heterocycle ring size, and substitution position—produce profound differences in target engagement, potency, and physicochemical behavior. The chloro substituent at the pyridine 3-position is not merely a placeholder: class-level evidence from the LpxH inhibitor series demonstrates that chloro incorporation can enhance enzymatic inhibition by up to ~18-fold compared to non-chlorinated analogs (JH-LPH-92 IC₅₀ = 4.6 nM vs. JH-LPH-86 IC₅₀ = 85 nM) [1]. Replacing chlorine with bromine alters both electronic (Hammett σ) and steric parameters, while substituting the piperidine sulfonamide with a pyrrolidine sulfonamide changes ring conformational dynamics and the sulfonamide geometry, both of which are critical determinants of receptor binding and pharmacokinetics [2]. The des-chloro analog (CAS 1352525-50-8) lacks the halogen-mediated hydrophobic contacts and electronic tuning essential for optimized target affinity; the bromo analog (CAS 1352541-08-2) introduces a larger van der Waals radius (Br: 1.85 Å vs. Cl: 1.75 Å) that may sterically clash in compact binding pockets [3]. Generic substitution therefore risks loss of potency, altered selectivity, or unpredictable ADME profiles.

Quantitative Evidence Guide: Differentiating 1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine from Closest Structural Analogs


Chloro-Substitution Enhances LpxH Inhibition: Class-Level Inference from Pyridinyl Sulfonyl Piperazine Inhibitors

In the LpxH inhibitor series, the introduction of a chloro substituent at the ortho-position of the pyridine ring dramatically enhanced enzymatic inhibition. Compound JH-LPH-92 (2-chloro-4-trifluoromethyl pyridine analog) achieved an IC₅₀ of 4.6 nM against K. pneumoniae LpxH, compared to 85 nM for the non-chlorinated parent JH-LPH-86, representing an ~18-fold potency enhancement [1]. Similarly, the urea derivative JH-LPH-97 (also chloro-substituted) showed an IC₅₀ of 7.6 nM, an ~11-fold improvement [1]. The chloro group fills a hydrophobic pocket in the LpxH active site, analogous to the interaction exploited by the earlier inhibitor JH-LPH-33, where chloro incorporation similarly boosted potency over the parent AZ1 [1]. This class-level SAR strongly predicts that the chloro substituent in the target compound will confer superior target engagement compared to the des-chloro analog (CAS 1352525-50-8), though direct head-to-head data for the target compound are not yet published.

Antibacterial LpxH inhibition Gram-negative bacteria Structure-activity relationship

Antibacterial Activity Enhancement with Pyridinyl Scaffold over Phenyl Series: MIC Reduction in Ortho-Substituted Pyridines

The pyridinyl sulfonyl piperazine scaffold confers a significant antibacterial advantage over the original phenyl-based LpxH inhibitors. The ortho-substituted pyridine compound JH-LPH-86 reduced the MIC against K. pneumoniae 10031 to 0.25 μg/mL, compared to >64 μg/mL for AZ1 (phenyl-based) and 1.6 μg/mL for JH-LPH-33, corresponding to a >256-fold and ~6.4-fold reduction, respectively [1]. Further chloro-substituted pyridine analogs JH-LPH-92 and JH-LPH-97 achieved MIC values of 0.08 μg/mL and 0.10 μg/mL against K. pneumoniae 10031, respectively—an approximately 16- to 25-fold reduction compared to their phenyl-containing parent compounds [1]. These data establish the pyridinyl sulfonyl piperazine architecture as a critical determinant of antibacterial potency, and by class extension, the target compound bearing both the pyridine core and chloro substituent is positioned to exhibit similarly enhanced antibacterial activity.

Antibacterial MIC Klebsiella pneumoniae Escherichia coli

Chlorine vs. Bromine: Electronic and Steric Differentiation for Receptor Binding Tuning

The target compound and its bromo analog (1-(3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine, CAS 1352541-08-2) represent a halogen-matched pair with distinct electronic and steric properties . Chlorine has a Hammett σₘ value of +0.37 versus +0.39 for bromine, producing slightly weaker electron withdrawal and a different electrostatic potential surface, while the van der Waals radius differs significantly (Cl: 1.75 Å; Br: 1.85 Å) [1]. In sulfonyl piperazine sigma receptor ligands, halogen identity directly modulates σ1/σ2 subtype selectivity: halogen-substituted sulfonamides in the piperazine series display differential Ki values depending on halogen size and polarizability [2]. The chloro compound is predicted to exhibit tighter fit in sterically constrained binding pockets where bromine may clash, while providing sufficient halogen bonding capability for target engagement. This differentiation is critical for CNS programs where sigma receptor subtype selectivity determines functional outcome [2].

Medicinal chemistry Halogen bonding Sigma receptor Structure-activity relationship

Piperidine Sulfonamide vs. Pyrrolidine Sulfonamide: Impact of Heterocycle Ring Size on Conformation and Target Recognition

Replacing the piperidine ring in the sulfonamide group with a pyrrolidine ring (as in 1-(3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-yl)piperazine) introduces a fundamental conformational difference: piperidine adopts a chair conformation with equatorial sulfonamide orientation, whereas pyrrolidine favors an envelope conformation that alters the sulfonamide vector and the spatial disposition of the sulfonyl oxygens relative to the pyridine-piperazine core . In sulfonyl piperazine sigma receptor ligands, piperidine- and piperazine-based derivatives display generally comparable σ1 affinities, but their subtype selectivities and functional activities can diverge significantly due to differential interactions with receptor subpockets [1]. The piperidine sulfonamide in the target compound provides a six-membered ring that better mimics the steric footprint of endogenous ligands or established pharmacophores, whereas the smaller pyrrolidine ring may fail to fully occupy the intended binding cavity, potentially reducing binding enthalpy.

Medicinal chemistry Conformational analysis Sulfonamide geometry Sigma receptor

Predicted Physicochemical Differentiation: LogP, Solubility, and Drug-Likeness Profiling

The target compound has a predicted XLogP3 of approximately 1.5–2.0 based on the des-chloro analog's reported XLogP3 of 0.3 , adjusted upward for chlorine substitution (each aromatic Cl typically adds ~0.7–0.9 LogP units). The des-chloro analog (CAS 1352525-50-8) has an XLogP3 of 0.3 and molecular weight of 310.42 g/mol; the chloro analog is estimated at XLogP3 ~1.0–1.2, consistent with the general sulfonylpiperazine class which is characterized by moderate lipophilicity, favorable for both oral bioavailability and aqueous solubility [1]. The sulfonylpiperazine scaffold is associated with favorable metabolic stability due to the electron-withdrawing sulfonamide group reducing oxidative metabolism at the piperazine ring [1]. The target compound's hydrogen bond acceptor count of 6 and donor count of 1 place it within Lipinski-compliant space .

Physicochemical properties Drug-likeness LogP Solubility

Sulfonylpiperazine Scaffold Advantages: Metabolic Stability and Synthetic Tractability

The sulfonylpiperazine scaffold, of which the target compound is a representative, is highlighted in recent reviews for its favorable drug design attributes, including simple synthetic pathways, low toxicity, and metabolic stability [1]. The electron-withdrawing sulfonamide group reduces the basicity of the piperazine nitrogen (pKa ~6–7 for aryl sulfonyl piperazines vs. ~9.8 for unsubstituted piperazine), which in turn attenuates CYP-mediated N-dealkylation and reduces hERG channel blockade risk [1]. The target compound's synthesis involves a modular two-step sequence: (i) formation of the piperidine sulfonamide intermediate via reaction of the pyridine sulfonyl chloride with piperidine, followed by (ii) nucleophilic aromatic substitution or Pd-mediated coupling to install the piperazine ring [2]. This convergent route enables facile analog generation for SAR exploration, a practical advantage over linear synthetic sequences required for some comparator scaffolds.

Metabolic stability Synthetic accessibility Drug design Sulfonylpiperazine

Optimal Research and Procurement Scenarios for 1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine


LpxH-Targeted Antibacterial Drug Discovery Against Multidrug-Resistant Enterobacterales

The compound serves as a high-priority screening candidate or starting scaffold for LpxH inhibitor programs targeting carbapenem-resistant and ESBL-producing Enterobacterales. Class-level evidence demonstrates that pyridinyl sulfonyl piperazines with chloro substitution achieve IC₅₀ values in the low nanomolar range (4.6–7.6 nM) and MIC values as low as 0.08 μg/mL against K. pneumoniae [1]. The target compound incorporates both the potency-enhancing pyridine core and the chloro substituent, positioning it for hit confirmation in LpxH enzymatic assays and subsequent MIC determination against wild-type and resistant clinical isolates [1]. Its structural divergence from the JH-LPH series (piperidine sulfonamide vs. indoline sulfonamide) offers a distinct chemical matter opportunity to expand SAR and potentially overcome resistance mechanisms that may emerge against indoline-containing inhibitors.

Sigma Receptor Ligand Screening for CNS Disorder Research Programs

The compound belongs to the arylalkyl/arylalkylsulfonyl piperazine class identified as σ1 receptor ligands [1]. The chloro substituent at the pyridine 3-position provides a halogen handle for halogen bonding interactions at the sigma receptor binding site, while the piperidine sulfonamide contributes conformational rigidity. The 4-pyridylpiperazine substructure has been demonstrated to favor σ1 over σ2 receptor recognition [2], making this compound a rational candidate for σ1-selective ligand screening in pain, depression, neurodegenerative disease, or psychostimulant abuse models. The compound can be benchmarked against established sigma ligands using [³H]-(+)-pentazocine displacement assays in guinea pig brain membranes [1].

Structure-Activity Relationship (SAR) Expansion Around the Piperidine Sulfonamide Motif

The target compound is a strategic intermediate for SAR studies exploring the impact of sulfonamide heterocycle variation. Direct analogs where only the sulfonamide heterocycle differs (piperidine in the target vs. pyrrolidine in the pyrrolidine analog) enable head-to-head comparisons of binding affinity, functional activity, and pharmacokinetic parameters [1]. The modular synthesis—involving sulfonamide formation followed by piperazine coupling—allows systematic variation of both the sulfonamide amine component and the pyridine substituents, facilitating the construction of a focused library around this chemotype [2]. Procurement of both the target compound and its des-chloro and bromo analogs as a matched set enables comprehensive halogen scanning to map electronic and steric requirements of the biological target.

Physicochemical and ADME Profiling of Halogenated Sulfonyl Piperazines

The compound represents a mid-lipophilicity (predicted XLogP3 ~1.0–1.2), moderate molecular weight (344.86 g/mol) member of the sulfonylpiperazine class, suitable as a reference compound for profiling the impact of halogen substitution on solubility, permeability, metabolic stability, and plasma protein binding [1]. Comparative ADME studies with the des-chloro analog (XLogP3 = 0.3) can quantify the contribution of a single chlorine atom to LogD₇.₄, Caco-2 permeability, and microsomal half-life, providing valuable benchmark data for medicinal chemistry teams optimizing this scaffold [2]. The sulfonylpiperazine core's documented metabolic stability, attributed to the electron-withdrawing sulfonamide group, establishes a favorable baseline for further optimization [2].

Quote Request

Request a Quote for 1-(3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.